Introduction: The Strategic Importance of Modified Penicillamine in Peptide Synthesis
Introduction: The Strategic Importance of Modified Penicillamine in Peptide Synthesis
An In-depth Technical Guide to Boc-D-Pen(pMeBzl)-OH.DCHA: Structure, Strategy, and Application
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, stability, and biological activity. Among these, D-Penicillamine (D-Pen), a chiral analog of cysteine featuring gem-dimethyl groups at the β-carbon, offers unique conformational constraints. These constraints are invaluable in designing peptides with specific folds, enhanced resistance to enzymatic degradation, and novel receptor-binding profiles. When D-penicillamine is incorporated into a peptide sequence, the steric bulk of the gem-dimethyl groups can influence disulfide bond formation and overall peptide architecture[1].
This guide provides a detailed technical overview of Boc-D-Pen(pMeBzl)-OH.DCHA , a specialized building block designed for use in Boc-chemistry Solid Phase Peptide Synthesis (SPPS). We will dissect its chemical structure, elucidate the strategic rationale behind its unique formulation as a dicyclohexylammonium (DCHA) salt, and provide field-proven protocols for its effective application in the synthesis of complex peptides for research and drug development. This molecule is a key intermediate, connecting foundational organic chemistry with advanced pharmaceutical manufacturing[2].
Deconstructing the Molecular Architecture
The efficacy of Boc-D-Pen(pMeBzl)-OH.DCHA as a synthetic building block stems from the specific and synergistic roles of its four key components: the D-Penicillamine core, the N-α-Boc protecting group, the S-pMeBzl protecting group, and the DCHA counter-ion.
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D-Penicillamine (D-Pen) Core: The foundational amino acid, providing the unique structural properties conferred by the β,β-dimethylcysteine scaffold. The D-configuration is critical for creating peptides with non-natural stereochemistry, often leading to increased stability in biological systems.
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Boc (tert-Butoxycarbonyl) Group: A temporary protecting group for the N-α-amino function. Its key characteristic is its lability to moderate acids, such as Trifluoroacetic Acid (TFA), allowing for its selective removal at each cycle of SPPS without disturbing more robust protecting groups[3][4].
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pMeBzl (para-methylbenzyl) Group: A semi-permanent protecting group for the thiol side chain of the penicillamine residue. As a benzyl-based protecting group, it is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires treatment with very strong acids, typically anhydrous Hydrogen Fluoride (HF), at the final stage of synthesis[4][5]. This differential acid lability is the foundation of the classical Boc/Bzl protection strategy[3].
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DCHA (Dicyclohexylamine) Salt: The carboxylic acid of the protected amino acid is formulated as a salt with the bulky secondary amine, dicyclohexylamine. This is not merely for convenience; it is a strategic choice to improve the reagent's physical properties. Many protected amino acids are oils or amorphous solids that are difficult to handle, purify, and store. The formation of a DCHA salt often yields a stable, crystalline solid with a sharp melting point, enhancing its shelf-life and ensuring high purity[6][7].
Below is a visualization of the complete ionic complex.
Caption: The ionic complex of Boc-D-Pen(pMeBzl)-OH and Dicyclohexylamine.
Physicochemical & Handling Properties
Accurate characterization of a synthetic building block is critical for reproducible outcomes. The data below has been consolidated from various chemical supplier datasheets.
| Property | Value | Source(s) |
| Chemical Name | N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [2] |
| CAS Number | 198470-36-9 | [2][8] |
| Molecular Formula | C₃₀H₅₀N₂O₄S (combined) C₁₈H₂₇NO₄S (acid) • C₁₂H₂₃N (base) | [2][8] |
| Molecular Weight | 534.8 g/mol | [8] |
| Appearance | Typically a white to off-white crystalline powder. The salt formation promotes crystallinity. | [6] |
| Purity | ≥98% (typically by HPLC) | [2][8] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) upon conversion to the free acid. | |
| Storage Conditions | Store in a sealed container in a cool, dry place (0-8 °C recommended). For long-term storage of stock solutions, -20°C is advised to prevent degradation. | [2][9] |
The DCHA Salt: A Self-Validating System for Purity and Stability
The decision to supply this reagent as a DCHA salt is a deliberate choice to ensure quality. Free-acid forms of complex amino acid derivatives can be prone to decomposition over time or may exist as non-crystalline oils, making accurate weighing and purity assessment difficult. The crystalline nature of the DCHA salt provides a significant advantage: it facilitates purification by recrystallization and its sharp, defined melting point can serve as an indicator of purity.
Protocol for Conversion of the DCHA Salt to the Free Acid
Prior to its use in a coupling reaction, the DCHA salt must be converted back to the free carboxylic acid. This is a critical step, as the free carboxylate is required for activation. The following is a standard, field-proven protocol.
Rationale: This protocol utilizes a liquid-liquid extraction. The DCHA salt is dissolved in an organic solvent. An aqueous solution of a mild acid (like potassium bisulfate, KHSO₄) is then used to protonate the carboxylate and, concurrently, the dicyclohexylamine, pulling the resulting dicyclohexylammonium salt into the aqueous phase. The desired free-acid product remains in the organic layer.
Step-by-Step Methodology:
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Dissolution: Dissolve the Boc-D-Pen(pMeBzl)-OH.DCHA salt in a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), at a concentration of approximately 0.1-0.2 M.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with an equal volume of a cold (0-4 °C) 10% aqueous KHSO₄ or 10% phosphoric acid solution[7]. Note: Avoid using hydrochloric acid (HCl), as it can form a sparingly soluble dicyclohexylammonium chloride precipitate that complicates the separation[7].
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Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid and salts.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotoevaporation) to yield the free acid, which is often an oil or foam. The product should be used immediately in the subsequent coupling step.
Core Application: Integration into Boc-SPPS Workflows
The primary application of Boc-D-Pen(pMeBzl)-OH is its incorporation into a growing peptide chain using the Boc/Bzl solid-phase synthesis strategy.
The Boc/Bzl Protection Scheme
This strategy relies on the differential stability of the protecting groups to acid. The N-α-Boc group is labile to moderate acid (TFA), while the S-pMeBzl group is stable to TFA but labile to strong acid (HF). This orthogonality is the key to successful synthesis.
Caption: Differential acid lability in the Boc/Bzl SPPS strategy.
Experimental Protocol: A Single Coupling Cycle
The following protocol outlines the key steps for incorporating Boc-D-Pen(pMeBzl)-OH into a peptide chain attached to a solid support (e.g., Merrifield resin).
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Preparation of Free Acid: Convert the Boc-D-Pen(pMeBzl)-OH.DCHA salt to its free acid form as described in the protocol in Section 4.
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Resin Preparation (Deprotection): The resin-bound peptide from the previous cycle must have its N-terminal Boc group removed.
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Neutralization: The newly exposed N-terminal amine is a TFA salt and must be neutralized to the free amine for effective coupling.
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Treat the peptide-resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes[4].
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Wash the resin thoroughly with DCM.
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Activation and Coupling: The free acid of Boc-D-Pen(pMeBzl)-OH is activated in situ to form a highly reactive species that readily couples with the N-terminal amine on the resin.
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Dissolve the free acid (typically 2-4 equivalents relative to resin loading) in DCM or Dimethylformamide (DMF).
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Add an activating agent, such as HBTU/DIEA or DIC/HOBt (2-4 equivalents).
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Add this activation mixture to the neutralized peptide-resin and allow the reaction to proceed for 1-4 hours.
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Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
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Washing: After coupling is complete, wash the resin extensively with DCM and DMF to remove excess reagents and byproducts, preparing it for the next cycle.
Caption: Experimental workflow for one amino acid incorporation cycle in Boc-SPPS.
Conclusion: A Versatile Tool for Advanced Peptide Design
Boc-D-Pen(pMeBzl)-OH.DCHA is a highly specialized and strategically designed reagent that empowers researchers in drug discovery and chemical biology. Its formulation as a stable, high-purity DCHA salt ensures reliability and ease of handling, while its protecting group scheme is perfectly tailored for the robust and well-established Boc/Bzl solid-phase peptide synthesis methodology. Understanding the specific function of each component of this molecule—from the conformation-directing D-penicillamine core to the orthogonally-protected functional groups—is paramount to leveraging its full potential in the creation of novel and potent peptide therapeutics.
References
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CP Lab Safety. Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram. Available from: [Link]
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BioCrick. Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA. Available from: [Link]
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PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
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Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]
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Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
- Herranz, R., et al. (1991). Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 43-48.
- Google Patents. WO2017060914A2 - Penicillamine and its derivatives are used in the treatment of copper toxicity and nash.
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
- Google Patents. US3980665A - Optically active salt of protected D-penicillamine and L-lysine.
- Fujii, M., et al. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
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Reddit. r/Chempros - In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Available from: [Link]
- Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology Mechanisms and Methods, 16(2), 71-76.
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ResearchGate. HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents. Available from: [Link]
- Hart, R. A., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of visualized experiments : JoVE, (88), 51532.
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ResearchGate. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Available from: [Link]
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